

Technical Guide: Spectroscopic Data for 4,6-Dimethoxy-2-(phenoxy carbonyl)aminopyrimidine

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Compound of Interest

4,6-Dimethoxy-2-

Compound Name: (phenoxy carbonyl)aminopyrimidin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **4,6-Dimethoxy-2-(phenoxy carbonyl)aminopyrimidine** (CAS No. 89392-03-0), a key intermediate in the synthesis of sulfonylurea herbicides. The guide includes summarized nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for its synthesis and spectroscopic analysis, and workflow diagrams to illustrate the processes.

Compound Information

- Chemical Name: **4,6-Dimethoxy-2-(phenoxy carbonyl)aminopyrimidine**
- Synonyms: Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate, Phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate
- CAS Number: 89392-03-0
- Molecular Formula: C₁₃H₁₃N₃O₄
- Molecular Weight: 275.26 g/mol

- Appearance: White crystalline powder.[1]
- Melting Point: 118.0 to 122.0 °C.[2]

Spectroscopic Data

The following sections present the available spectroscopic data for **4,6-Dimethoxy-2-(phenoxy carbonyl) aminopyrimidine**.

The proton NMR spectrum was acquired on a 400 MHz instrument using DMSO-d₆ as the solvent.[2][3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.65	s	1H	Pyrimidine-H ₅
7.42-7.40	m	2H	Phenyl-H (ortho)
7.18-7.14	m	3H	Phenyl-H (meta, para)
5.80	s	1H	NH
3.96	s	6H	2 x OCH ₃

Experimental ¹³C NMR data for **4,6-Dimethoxy-2-(phenoxy carbonyl) aminopyrimidine** was not explicitly found in the reviewed literature. However, based on typical chemical shift ranges for substituted pyrimidines and related structures, the following are the expected chemical shifts.

Expected Chemical Shift (δ) ppm	Assignment	Notes
~170	C=O (Carbamate)	Carbonyl carbons are typically found in this downfield region.
~160	C ₄ , C ₆ (Pyrimidine)	Carbons attached to oxygen and adjacent to nitrogen are deshielded.
~158	C ₂ (Pyrimidine)	Carbon attached to two nitrogens is highly deshielded.
~150	C (Phenyl, attached to O)	Quaternary carbon of the phenyl ring attached to the carbamate oxygen.
~129	CH (Phenyl, para)	
~125	CH (Phenyl, meta)	
~121	CH (Phenyl, ortho)	
~85	C ₅ (Pyrimidine)	This value can vary; it is generally the most upfield pyrimidine carbon.
~55	OCH ₃	Methoxy group carbons.

The mass spectrum was obtained using Electrospray Ionization (ESI).

m/z Value	Ion
276.1	[M+H] ⁺ (M = 275.26)

This result corresponds to the protonated molecule, confirming the molecular weight of the compound.[2][3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of the compound and the acquisition of the spectroscopic data.

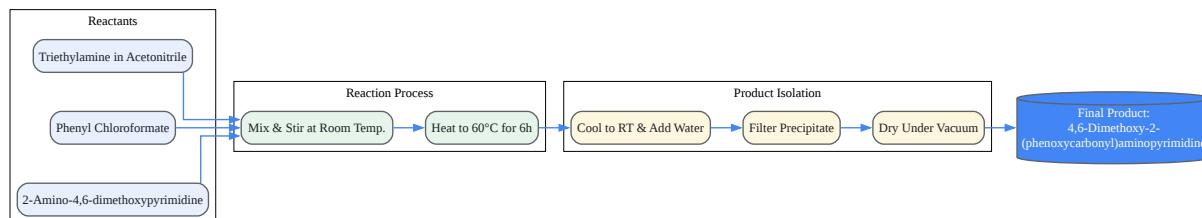
The synthesis is achieved via the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate.[\[2\]](#)[\[3\]](#)

Materials:

- 2-Amino-4,6-dimethoxypyrimidine
- Phenyl chloroformate
- Triethylamine (or N,N-dimethylaniline)
- Acetonitrile (or 1,4-dioxane)
- Water

Procedure:

- A solution of 2-amino-4,6-dimethoxypyrimidine (1 equivalent) is prepared in acetonitrile in a reaction flask equipped with a stirrer.
- Triethylamine (1.3 equivalents) is added to the stirred solution at room temperature.
- Phenyl chloroformate (1.3 equivalents) is added dropwise to the mixture.
- The reaction mixture is then heated to 60 °C and stirred for approximately 6 hours.
- After completion, the reaction is cooled to room temperature.
- Water is added to the mixture to precipitate the solid product.
- The precipitate is collected by filtration and dried under a vacuum to yield the final product as a white solid.

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*Caption: Synthesis workflow for **4,6-Dimethoxy-2-(phenoxy carbonyl)aminopyrimidine**.*

This protocol outlines a general procedure for acquiring ^1H and ^{13}C NMR spectra for small organic molecules like the title compound.

Instrumentation:

- 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

- Weigh 5-10 mg of the purified, dry compound.
- Transfer the solid to a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6).
- Vortex or sonicate the vial until the sample is fully dissolved.
- Transfer the solution to a clean NMR tube.

Data Acquisition:

- Insert the sample into the spectrometer.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire a standard ^1H NMR spectrum. Key parameters include spectral width, number of scans, and relaxation delay.
- For ^{13}C NMR, use a standard proton-decoupled pulse sequence. A greater number of scans is typically required due to the lower natural abundance of ^{13}C .

This protocol provides a general method for obtaining ESI mass spectra.

Instrumentation:

- A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography (LC) system.

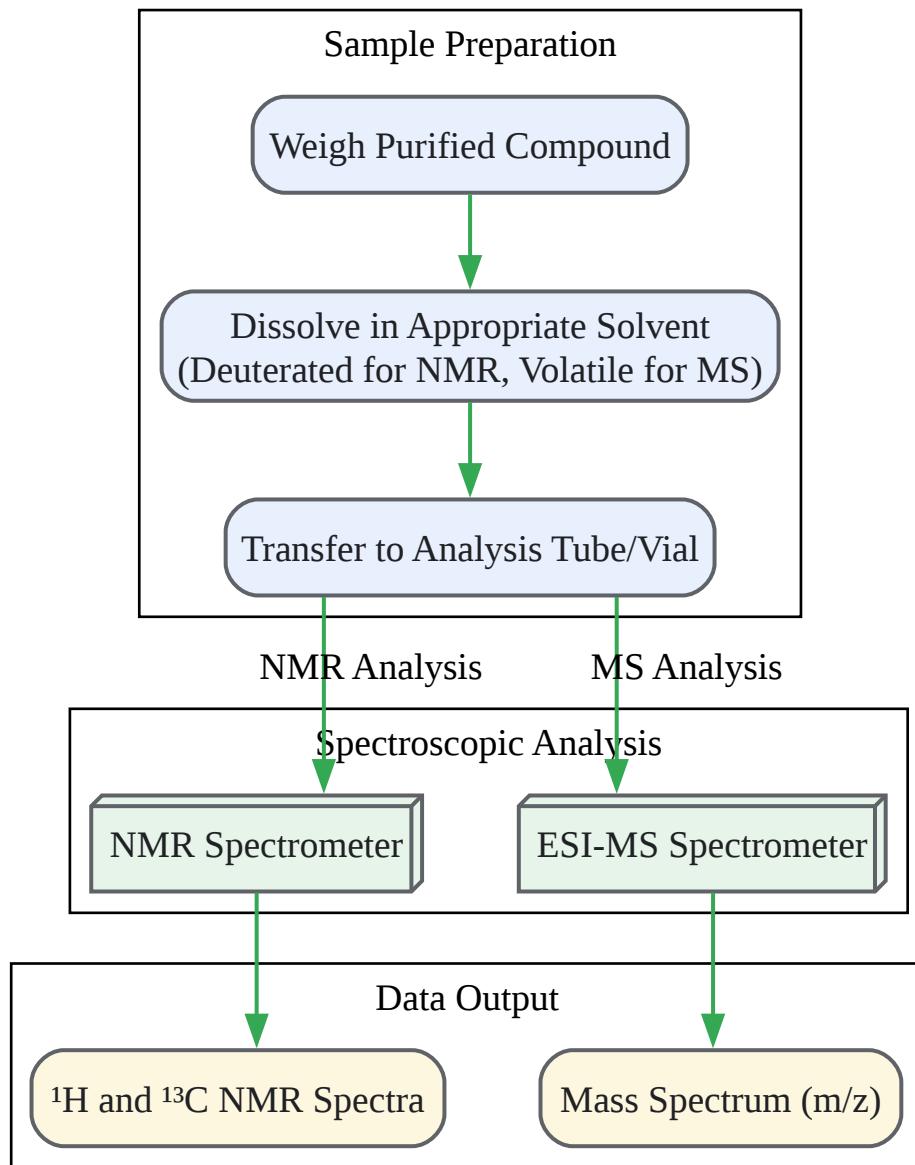
Sample Preparation:

- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent such as methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ using a mixture of methanol, acetonitrile, and/or water. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation for positive ion mode.
- Ensure the final solution is free of any particulate matter; filter if necessary.

Data Acquisition:

- The sample is introduced into the ESI source via direct infusion or through an LC system.
- The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) are optimized to achieve a stable spray and maximize the ion signal.

- Mass spectra are acquired in the positive ion mode to detect the $[M+H]^+$ ion. The mass analyzer is scanned over an appropriate m/z range (e.g., 100-500 Da).



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Caption: General workflow for spectroscopic analysis (NMR and MS).

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